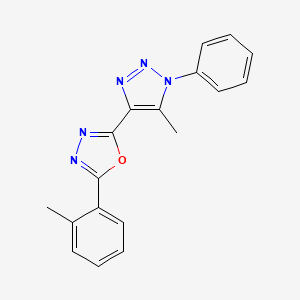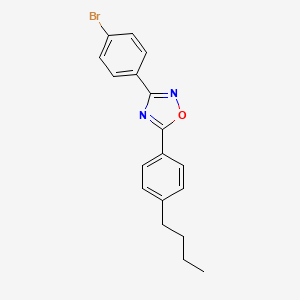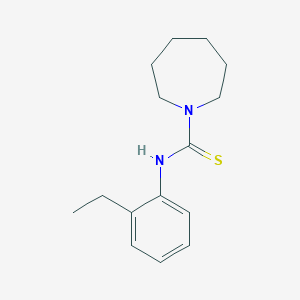![molecular formula C18H26N4O2 B4692646 3-methyl-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B4692646.png)
3-methyl-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide
説明
3-methyl-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide, also known as AG-1478, is a selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the growth and proliferation of cancer cells.
作用機序
3-methyl-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide selectively inhibits the activity of EGFR tyrosine kinase. EGFR is a transmembrane receptor that is activated by binding of epidermal growth factor (EGF) or other ligands. Upon activation, EGFR undergoes autophosphorylation, which activates downstream signaling pathways that promote cell growth and survival. 3-methyl-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide binds to the ATP-binding site of EGFR, preventing its autophosphorylation and downstream signaling.
Biochemical and Physiological Effects:
3-methyl-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 3-methyl-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide has been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is necessary for their growth and survival. 3-methyl-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide has also been shown to have minimal toxicity in normal cells.
実験室実験の利点と制限
3-methyl-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide is a highly selective inhibitor of EGFR tyrosine kinase, making it a valuable tool for studying the role of EGFR in cancer and other diseases. Its selectivity also reduces the potential for off-target effects. However, 3-methyl-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide has some limitations for lab experiments. It has a short half-life in vivo, which limits its use in animal studies. It also has poor solubility in aqueous solutions, which can affect its bioavailability.
将来の方向性
For research on 3-methyl-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide include:
1. Development of more potent and selective EGFR inhibitors.
2. Investigation of the potential use of 3-methyl-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide in combination with other cancer therapies.
3. Evaluation of the efficacy of 3-methyl-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide in different types of cancer.
4. Investigation of the potential use of 3-methyl-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide in other diseases that involve EGFR activation.
5. Development of new formulations of 3-methyl-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide with improved solubility and bioavailability.
In conclusion, 3-methyl-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide is a selective inhibitor of EGFR tyrosine kinase that has shown promise as a potential cancer therapy. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential clinical applications of 3-methyl-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide.
科学的研究の応用
3-methyl-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of EGFR tyrosine kinase. EGFR is a transmembrane receptor that is overexpressed in many types of cancer, and its activation promotes cancer cell growth and survival. 3-methyl-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide selectively inhibits EGFR, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
3-methyl-N-[1-methyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-13(2)10-18(23)19-14-4-5-16-15(11-14)20-17(21(16)3)12-22-6-8-24-9-7-22/h4-5,11,13H,6-10,12H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDLIUDPKUZLRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4692568.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4692573.png)
![3,6-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4692577.png)

![N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4692598.png)


![5-cyclopropyl-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B4692618.png)
![3-[(3,5-dichlorophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B4692631.png)
![5-benzylidene-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1,3-thiazol-4(5H)-one](/img/structure/B4692634.png)
![5-[(3-{[(2-furylmethyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B4692638.png)
![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4692650.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-(4-fluorophenyl)-3-isoxazolecarboxamide](/img/structure/B4692656.png)
![2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4692664.png)